molecular formula C19H26N2S4 B14323690 Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- CAS No. 104417-71-2

Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-

Cat. No.: B14323690
CAS No.: 104417-71-2
M. Wt: 410.7 g/mol
InChI Key: LDOLVXRWWGHHOG-UHFFFAOYSA-N
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Description

Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- is a complex organic compound with the molecular formula C19H26N2S4 and a molecular weight of 410.6831 g/mol . This compound is characterized by its unique structure, which includes multiple ethylthio groups and a cyclohexylidene core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its interactions with biological molecules and potential therapeutic applications.

    Medicine: It is explored for its potential use in drug development, particularly for its unique chemical properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- include other nitriles and thioethers, such as:

Uniqueness

What sets Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- apart from these similar compounds is its unique combination of ethylthio groups and a cyclohexylidene core. This structure imparts distinctive chemical properties, making it valuable for specific research applications .

Properties

CAS No.

104417-71-2

Molecular Formula

C19H26N2S4

Molecular Weight

410.7 g/mol

IUPAC Name

2-[2,6-bis[bis(ethylsulfanyl)methylidene]cyclohexylidene]propanedinitrile

InChI

InChI=1S/C19H26N2S4/c1-5-22-18(23-6-2)15-10-9-11-16(17(15)14(12-20)13-21)19(24-7-3)25-8-4/h5-11H2,1-4H3

InChI Key

LDOLVXRWWGHHOG-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C1CCCC(=C(SCC)SCC)C1=C(C#N)C#N)SCC

Origin of Product

United States

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